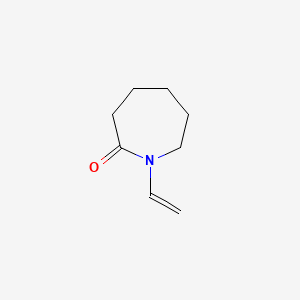
lithium;phenoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium phenoxide is a chemical compound with the formula C6H5OLi. It is typically found as a colorless to yellowish solution, often supported by an organic solvent such as tetrahydrofuran or toluene . This compound is known for its strong alkaline properties and is used in various organic synthesis reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium phenoxide can be synthesized through the reaction of phenol with lithium metal or lithium hydride. One common method involves the following steps :
- Dissolve phenol in an organic solvent such as tetrahydrofuran.
- Gradually add lithium metal or lithium hydride to the solution at a low temperature.
- Allow the reaction to proceed, resulting in the formation of lithium phenoxide.
Industrial Production Methods: In industrial settings, lithium phenoxide is often produced by reacting phenol with lithium hydroxide or lithium carbonate in the presence of a suitable solvent . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium phenoxide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can act as a nucleophile, attacking electrophilic centers in organic molecules.
Deprotonation reactions: Due to its strong basicity, lithium phenoxide can deprotonate weak acids.
Kolbe-Schmitt reaction: This reaction involves the carboxylation of lithium phenoxide to produce salicylic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Typically involves electrophiles such as alkyl halides under mild conditions.
Deprotonation: Often performed in the presence of weak acids like alcohols or phenols.
Kolbe-Schmitt reaction: Requires carbon dioxide and elevated temperatures.
Major Products:
Nucleophilic substitution: Produces substituted phenol derivatives.
Deprotonation: Results in the formation of lithium salts of the corresponding acids.
Kolbe-Schmitt reaction: Yields salicylic acid.
Applications De Recherche Scientifique
Lithium phenoxide has a wide range of applications in scientific research, including:
Organic synthesis: Used as a strong base and nucleophile in various organic reactions.
Catalysis: Acts as a catalyst in polymerization reactions and other chemical processes.
Pharmaceuticals: Involved in the synthesis of pharmaceutical intermediates and active compounds.
Material science: Utilized in the preparation of advanced materials and nanomaterials.
Mécanisme D'action
The mechanism of action of lithium phenoxide involves its strong basicity and nucleophilicity. It can deprotonate weak acids and participate in nucleophilic substitution reactions. In the Kolbe-Schmitt reaction, lithium phenoxide reacts with carbon dioxide to form salicylic acid through a carboxylation process . The reaction proceeds via the formation of a lithium phenoxide-carbon dioxide complex, followed by electrophilic attack on the aromatic ring .
Comparaison Avec Des Composés Similaires
Sodium phenoxide: Similar in structure and reactivity but differs in the ionic radius and solubility properties.
Potassium phenoxide: Also similar but has different solubility and reactivity due to the larger ionic radius.
Uniqueness: Lithium phenoxide is unique due to its small ionic radius, which allows for more efficient nucleophilic attacks and deprotonation reactions compared to its sodium and potassium counterparts . This makes it particularly useful in specific organic synthesis applications where high reactivity is required.
Propriétés
IUPAC Name |
lithium;phenoxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVQZBGEXVFCJI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC=C(C=C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(NE)-N'-anilino-N-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]benzenecarboximidamide](/img/structure/B7770908.png)




![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B7770939.png)



